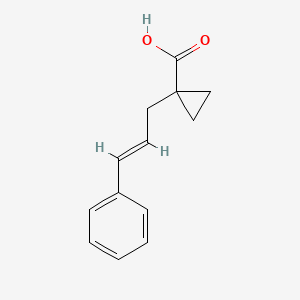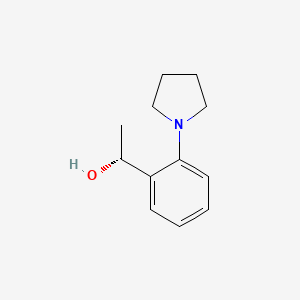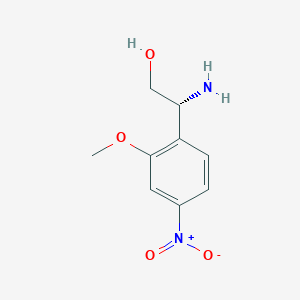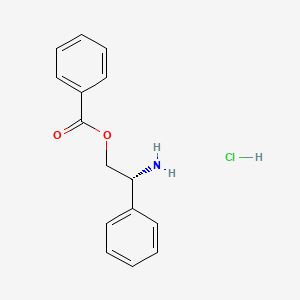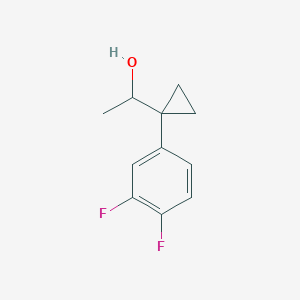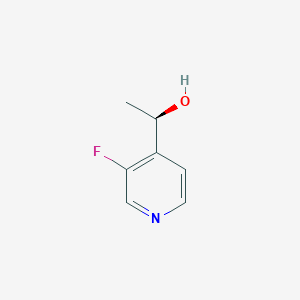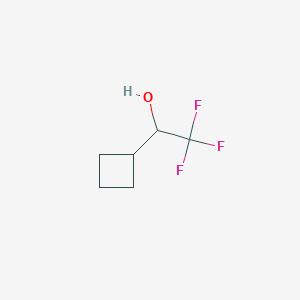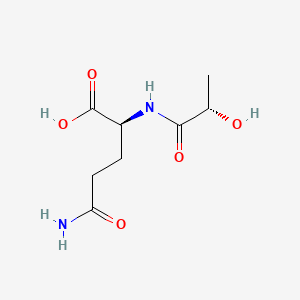
N-l-lactoyl-l-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-l-lactoyl-l-glutamine: is a derivative of the amino acid glutamine, where a lactoyl group is attached to the nitrogen atom of the glutamine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-l-lactoyl-l-glutamine typically involves the enzymatic or chemical attachment of a lactoyl group to the nitrogen atom of l-glutamine. One common method is the enzymatic synthesis using food-grade enzymes, which ensures the compound is safe for use in food products . The reaction conditions often involve mild temperatures and neutral pH to maintain the stability of the compound.
Industrial Production Methods: Industrial production of this compound can be scaled up using similar enzymatic processes. The process involves the preparation of precursor compounds, followed by the enzymatic attachment of the lactoyl group. This method is advantageous due to its high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: N-l-lactoyl-l-glutamine can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce l-glutamine and lactic acid.
Deamidation: Enzymatic deamidation can convert the amide group to a carboxyl group, producing glutamic acid.
Common Reagents and Conditions:
Hydrolysis: Typically performed under acidic or basic conditions.
Deamidation: Catalyzed by enzymes such as glutaminases under mild conditions.
Major Products:
Hydrolysis: Produces l-glutamine and lactic acid.
Deamidation: Produces glutamic acid and ammonia.
Aplicaciones Científicas De Investigación
Chemistry: N-l-lactoyl-l-glutamine is used as a precursor in the synthesis of various bioactive compounds.
Biology: In biological research, this compound is studied for its role in cellular metabolism and signaling pathways. It is known to enhance the umami taste in food products, making it a valuable additive in the food industry .
Medicine: The compound has potential therapeutic applications due to its ability to modulate immune responses and support gut health. It is being investigated for its role in treating conditions such as sepsis and inflammatory bowel disease .
Industry: In the food industry, this compound is used to enhance the flavor and nutritional value of food products. Its stability and safety make it an ideal additive for various food formulations .
Mecanismo De Acción
N-l-lactoyl-l-glutamine exerts its effects through several mechanisms:
Comparación Con Compuestos Similares
N-l-lactoyl-l-methionine: Known for its kokumi-enhancing properties in food products.
N-l-lactoyl-l-tryptophan: Used as a bitterness masker in food formulations.
N-acetyl-l-glutamine:
Uniqueness: N-l-lactoyl-l-glutamine is unique due to its dual role in enhancing flavor and supporting health. Its stability and safety make it a versatile compound in both food and pharmaceutical industries. Unlike other derivatives, it combines the benefits of glutamine with the sensory properties of lactoyl compounds, making it a valuable additive in various applications .
Propiedades
Fórmula molecular |
C8H14N2O5 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[(2S)-2-hydroxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C8H14N2O5/c1-4(11)7(13)10-5(8(14)15)2-3-6(9)12/h4-5,11H,2-3H2,1H3,(H2,9,12)(H,10,13)(H,14,15)/t4-,5-/m0/s1 |
Clave InChI |
BBWXXSMJZBBFRK-WHFBIAKZSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)O |
SMILES canónico |
CC(C(=O)NC(CCC(=O)N)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13599772.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13599786.png)
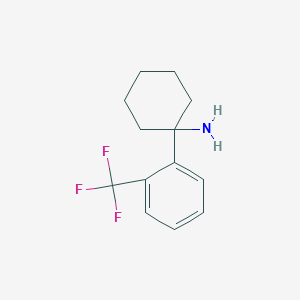
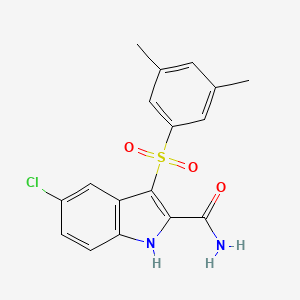
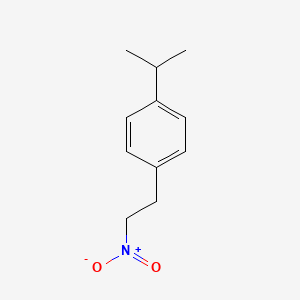
![3-hydroxy-N-(2-oxo-2-{2H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridin-2-yl}ethyl)pyridine-2-carboxamide](/img/structure/B13599807.png)
![2-Amino-1-(benzo[b]thiophen-3-yl)ethan-1-one](/img/structure/B13599829.png)
